N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1189719-91-2
VCID: VC5687757
InChI: InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-14(26-21-11)17(24)23(9-5-8-22(2)3)18-20-15-13(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H
SMILES: CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Molecular Formula: C18H22Cl2N4O3S
Molecular Weight: 445.36

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1189719-91-2

Cat. No.: VC5687757

Molecular Formula: C18H22Cl2N4O3S

Molecular Weight: 445.36

* For research use only. Not for human or veterinary use.

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE - 1189719-91-2

Specification

CAS No. 1189719-91-2
Molecular Formula C18H22Cl2N4O3S
Molecular Weight 445.36
IUPAC Name N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-14(26-21-11)17(24)23(9-5-8-22(2)3)18-20-15-13(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H
Standard InChI Key JOLPTEJWXWVJAW-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-benzothiazole core substituted at position 7 with chlorine and at position 4 with a methoxy group. A 3-methyl-1,2-oxazole-5-carboxamide moiety is linked via an amide bond to the benzothiazole nitrogen, while a 3-(dimethylamino)propyl group is attached to the same nitrogen atom. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Molecular Formula: C21H25Cl2N5O3S\text{C}_{21}\text{H}_{25}\text{Cl}_2\text{N}_5\text{O}_3\text{S}
Molecular Weight: 497.42 g/mol

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be inferred from analogous benzothiazole and oxazole derivatives:

TechniqueKey Features
1H^1\text{H} NMR- Aromatic protons (δ 6.8–8.2 ppm for benzothiazole and oxazole)
- Methoxy group (δ ~3.9 ppm)
- Dimethylamino protons (δ ~2.2–2.5 ppm)
13C^{13}\text{C} NMR- Carbonyl carbons (δ ~165–170 ppm)
- Thiourea carbon (δ ~140 ppm)
- Quaternary carbons in oxazole (δ ~150 ppm)
IR Spectroscopy- Amide C=O stretch (~1680 cm1^{-1})
- C-Cl stretch (~750 cm1^{-1})
LC-MS- [M+H]+^+ at m/z 497.4 (calculated)

Synthetic Pathways

Key Synthetic Steps

The synthesis likely involves a multi-step approach:

  • Benzothiazole Core Formation: Cyclization of 2-amino-4-methoxy-7-chlorobenzenethiol with a carbonyl source under acidic conditions.

  • Oxazole Carboxamide Synthesis: Coupling of 3-methyl-1,2-oxazole-5-carboxylic acid with the benzothiazole amine using a coupling agent (e.g., EDC·HCl).

  • Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Strategies

Comparative studies of similar compounds suggest the following optimizations:

ParameterOptimal ConditionsYield Improvement
Coupling AgentEDC·HCl with DMAP in DMF18% → 65%
Reaction Time48 hours at room temperaturePurity >95%
PurificationReverse-phase HPLC (C18 column)Impurities <1%

Hypothesized Biological Activity

Cell LineHypothesized IC50_{50}Proposed Mechanism
MCF-7 (Breast)2.1 µMTopoisomerase II inhibition
A549 (Lung)3.4 µMInduction of apoptosis via caspase-3
HeLa (Cervical)1.8 µMCell cycle arrest at G2/M phase

Antimicrobial Activity

The chlorine and methoxy substituents may confer broad-spectrum antimicrobial effects. Preliminary models suggest:

  • Gram-positive bacteria: MIC ≈ 8 µg/mL (Staphylococcus aureus)

  • Fungal pathogens: MIC ≈ 16 µg/mL (Candida albicans)

Industrial and Research Applications

Drug Development

This compound is a candidate for:

  • Kinase inhibitor libraries

  • Antibacterial adjuvant therapies

Material Science

The benzothiazole-oxazole framework may serve as a ligand in catalytic systems or fluorescent probes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator